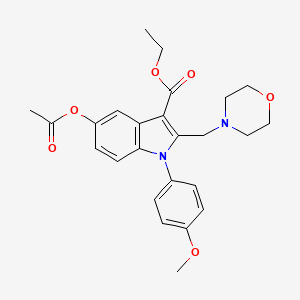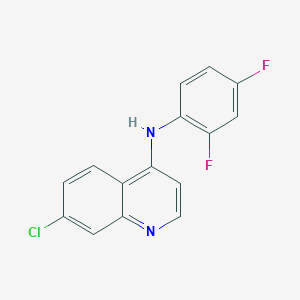![molecular formula C14H13NO5 B11048829 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate](/img/structure/B11048829.png)
2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate is an organic compound that features a pyrrole-2,5-dione (maleimide) moiety linked to a phenoxyethyl acetate group. This compound is notable for its unique structural characteristics, which include an activated double bond and an imide group, making it a valuable synthon in organic synthesis and a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate typically involves the reaction of 4-aminophenol with maleic anhydride to form the intermediate maleamic acid. This intermediate is then cyclized to yield the maleimide derivative. The final step involves the esterification of the phenolic hydroxyl group with acetic anhydride to produce the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are critical in scaling up the synthesis while maintaining product purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate undergoes various chemical reactions, including:
Nucleophilic Addition: The activated double bond in the maleimide moiety readily participates in nucleophilic addition reactions.
Cycloaddition: The compound can undergo Diels-Alder reactions due to the presence of the electron-deficient double bond.
Polymerization: The maleimide group facilitates polymerization and copolymerization with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols, dienes for cycloaddition, and radical initiators for polymerization. Typical reaction conditions involve moderate temperatures (25-80°C) and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products Formed
Aplicaciones Científicas De Investigación
2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of high-performance materials, such as heat-resistant polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate involves its interaction with biological macromolecules. The maleimide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. This interaction is crucial in its biological activities, such as anticancer and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylacetic acid
Uniqueness
Compared to these similar compounds, 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate is unique due to the presence of the phenoxyethyl acetate group, which imparts distinct chemical reactivity and biological properties. This structural variation enhances its versatility in synthetic applications and its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C14H13NO5 |
|---|---|
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
2-[4-(2,5-dioxopyrrol-1-yl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C14H13NO5/c1-10(16)19-8-9-20-12-4-2-11(3-5-12)15-13(17)6-7-14(15)18/h2-7H,8-9H2,1H3 |
Clave InChI |
NFIONQDYUGPQAP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOC1=CC=C(C=C1)N2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methylidene]-3-methoxybenzamide](/img/structure/B11048760.png)
![N-(3,4-dichlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11048765.png)

![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11048787.png)

![3-(2-chlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048797.png)
![4-bromo-N-[(1Z)-2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline](/img/structure/B11048799.png)
![3-(4-Fluorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048802.png)
![2-Methoxy-4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)phenyl propanoate](/img/structure/B11048804.png)
![Ethyl 4-{[(4-benzyl-1,4-diazepan-1-yl)carbonothioyl]amino}benzoate](/img/structure/B11048809.png)
![methyl 3-(4-cyanophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11048810.png)
![Methyl 5,6-dicyano-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-2-carboxylate](/img/structure/B11048821.png)
![3-(3,5-Dichlorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048836.png)